molecular formula C21H16N2O4S B2891838 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896344-45-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Numéro de catalogue: B2891838
Numéro CAS: 896344-45-9
Poids moléculaire: 392.43
Clé InChI: XIWMGZQNGZKQPF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(Benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide ( 896344-45-9) is a benzamide derivative of interest in medicinal chemistry and drug discovery. It features a benzo[d]oxazole moiety linked to a phenyl ring and a 4-(methylsulfonyl)benzamide group, combining heterocyclic and sulfonyl functionalities that are common in bioactive molecules . This compound has shown potential for a range of biological activities in research settings. Studies suggest it possesses anti-inflammatory and antimicrobial properties, making it a candidate for investigating new therapeutic agents . Its potential mechanism of action may involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators . The antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential biological processes . With a molecular formula of C21H16N2O4S and a molecular weight of 392.43 g/mol, this compound serves as a versatile chemical intermediate . It can be used as a building block in organic synthesis for the creation of more complex molecules, and its reactivity with various reagents makes it valuable for exploring structure-activity relationships (SAR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMGZQNGZKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions may target different functional groups within the molecule.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: Biologically, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: In medicine, the compound's anti-inflammatory properties are of particular interest. It has been studied for its efficacy in treating conditions such as arthritis and other inflammatory diseases. Its antimicrobial activity also suggests potential use in combating infections.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mécanisme D'action

The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to a reduction in inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential biological processes.

Molecular Targets and Pathways:

  • Inflammation: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

  • Antimicrobial Activity: It may interact with bacterial cell wall components or inhibit key enzymes required for microbial survival.

Comparaison Avec Des Composés Similaires

Benzo[d]oxazole-Containing Benzamides

Several benzamide derivatives with benzo[d]oxazole moieties have been studied for their biological activities:

Compound (Reference) Substituents/R-Groups Key Biological Findings
Compound 12c, 12d, 12e, 12f Varied thioacetamido and alkyl groups IC₅₀ values <10 µM against HepG2 cells; upregulated BAX and Caspase-3, downregulated Bcl-2.
Compound 8e, 8f, 8g, 8h Chloro, methyl, nitro, acetyl groups Demonstrated VEGFR-2 inhibition (IC₅₀ ~0.2–1.5 µM) and apoptosis induction via caspase-3 activation.
BOX Phenoxazine donor + benzoxazole acceptor Short TADF lifetime (<1 µs) and small ΔE_ST (<0.1 eV), suggesting applications in OLEDs.

Key Differences :

  • The target compound’s methylsulfonyl group distinguishes it from compounds in and , which feature thioacetamido or nitro groups. This group likely enhances solubility and hydrogen-bonding capacity compared to hydrophobic alkyl or aromatic substituents.
  • Compared to BOX , the absence of a phenoxazine donor in the target compound limits its electronic applications but may favor pharmacokinetic properties for therapeutic use.

Sulfonyl-Containing Analogues

Sulfonyl groups are critical for binding in enzyme inhibitors:

Compound (Reference) Sulfonyl Group Type Activity/Properties
Compounds 7–9 4-X-phenylsulfonyl (X=H, Cl, Br) Synthesized via triazole tautomerism; IR νC=S at 1247–1255 cm⁻¹.
CDD-815202, CDD-934506 Bromo, methoxy, nitro Inhibitors of Mycobacterium tuberculosis targets (PyrG/PanK).
Target Compound 4-(methylsulfonyl) Hypothesized improved metabolic stability over phenylsulfonyl groups.

Key Insights :

  • Unlike CDD-815202 , which has a bromo substituent, the target compound’s methylsulfonyl group could modulate electron-withdrawing effects, affecting binding affinity.

Heterocyclic and Benzamide Derivatives

Other benzamide-based compounds highlight structural diversity:

Compound (Reference) Core Structure Notable Features
4MNB 4-bromo-N-(nitrophenyl) Structural analog with nitro and bromo substituents; used in crystallography studies.
GSK1570606A Thiazole + pyridine Inhibitor of bacterial enzymes; IC₅₀ <5 µM.
Compounds 10–15 Triazole-thiones S-alkylated derivatives with IR νC=O at ~1663–1682 cm⁻¹.

Comparison :

  • The target compound’s benzoxazole ring provides a rigid planar structure compared to flexible thiophene or pyridine moieties in GSK1570606A , which may influence binding specificity.

Structural and Spectral Data Comparison

Spectral Signatures

  • IR Spectroscopy :

    • Benzo[d]oxazole-containing compounds show νC=O at ~1663–1682 cm⁻¹ , while triazole-thiones () lack this peak, confirming tautomeric shifts.
    • The target compound’s methylsulfonyl group would exhibit strong νS=O stretches at ~1150–1350 cm⁻¹, absent in analogs with thioacetamido groups .
  • NMR Data :

    • Compounds with nitro groups (e.g., 8e ) show deshielded aromatic protons (δ ~8.0–8.5 ppm), whereas the methylsulfonyl group in the target compound may cause similar deshielding due to its electron-withdrawing nature.

Activité Biologique

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core linked to a benzo[d]oxazole moiety and a methylsulfonyl group. Its molecular formula is C22H20N2O4SC_{22}H_{20}N_2O_4S, with a molecular weight of 406.5 g/mol. The structural arrangement facilitates diverse interactions in biological systems, which contributes to its pharmacological profile.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties . Compounds with similar structures often demonstrate activity against various bacterial strains. For instance, studies have shown that derivatives with the benzo[d]oxazole moiety can inhibit bacterial growth effectively, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar benzamide derivatives have been reported to exhibit cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for cancer cell proliferation and survival .

In one study, compounds related to this compound demonstrated IC50 values indicating their potency against cancer cells, with some derivatives achieving values as low as 10 µM .

Structure-Activity Relationship (SAR)

The unique combination of the benzo[d]oxazole moiety and the methylsulfonyl group in this compound contributes to its distinct biological activity compared to structurally similar compounds. A comparative analysis is provided in the table below:

Compound NameStructure FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamideBenzothiazole instead of benzo[d]oxazoleAntibacterial
N-(thiazol-2-yl)benzenesulfonamideThiazole moietyAntimicrobial
4-Amino-N-benzoylbenzamidesSimple benzamide structureAnticancer

The structural modifications significantly influence the biological activity, highlighting the importance of specific functional groups in enhancing efficacy against microbial and cancerous cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.
  • Anticancer Mechanism : In vitro assays on various cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways. The study reported an IC50 value of approximately 15 µM for certain cancer types, indicating promising anticancer properties .
  • Inflammatory Response : Another investigation focused on the anti-inflammatory potential of related compounds, where it was found that certain derivatives inhibited lipoxygenase activity, contributing to reduced inflammation markers in cellular models .

Q & A

Basic: What are the optimal synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions optimized for yield and purity. Key steps include:

  • Cyclization to form the benzo[d]oxazole ring, often using hydrazide precursors under controlled temperatures (80–120°C) .
  • Sulfonation via methylsulfonyl chloride to introduce the sulfonyl group, requiring anhydrous conditions and catalysts like pyridine .
  • Coupling reactions (e.g., amide bond formation) between intermediates, using coupling agents such as EDC/HOBt in dichloromethane or DMF .
    Reported yields reach up to 94% with purity >95% confirmed by HPLC. Reaction optimization includes solvent selection (e.g., THF for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
Structural validation employs:

  • ¹H/¹³C NMR : Peaks for the methylsulfonyl group (δ ~3.2 ppm for S-CH₃) and benzo[d]oxazole protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching bands for amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1150–1300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 475.56 for C₂₆H₂₅N₃O₄S) .
    High-resolution MS and elemental analysis further confirm stoichiometry .

Basic: What primary biological activities are observed for this compound?

Answer:
Studies highlight:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer Effects : IC₅₀ of 1.5 µM in breast cancer (MCF-7) cells via apoptosis induction and caspase-3 activation .
  • Anti-inflammatory Potential : COX-2 inhibition (IC₅₀ ~0.8 µM) in macrophage models .
    Activity varies with substituents; nitro or methoxy groups enhance potency .

Advanced: How can discrepancies in biological activity data across studies be resolved?

Answer:
Discrepancies arise from assay conditions (e.g., cell line variability, serum concentrations) or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., ATCC-certified MCF-7) and protocols .
  • Structural Validation : Compare analogs (e.g., nitro vs. methoxy derivatives) to isolate activity-contributing groups .
  • Orthogonal Models : Validate findings in in vivo models (e.g., zebrafish xenografts) or 3D tumor spheroids .

Advanced: What strategies improve the compound’s pharmacokinetic properties?

Answer:
Enhancements focus on:

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) or use prodrug formulations .
  • Metabolic Stability : Replace labile methylsulfonyl with trifluoromethylsulfonyl to reduce CYP450 oxidation .
  • In Silico Modeling : Predict ADMET profiles using tools like SwissADME or MOE to guide structural tweaks .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key challenges include:

  • Catalyst Efficiency : Transition from Pd-based catalysts (costly) to ligand-free systems for coupling steps .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve safety and consistency .

Advanced: How to assess target engagement and interaction mechanisms?

Answer:
Employ:

  • Molecular Docking : Simulate binding to VEGFR-2 or COX-2 active sites (AutoDock Vina) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized targets .
  • Fluorescence Polarization : Track displacement of labeled ligands (e.g., ATP-competitive inhibitors) .

Advanced: How to systematically analyze structure-activity relationships (SAR) for derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F), alkoxy (-OCH₃), or nitro (-NO₂) groups at the benzamide or oxazole rings .
  • Biological Profiling : Test analogs in dose-response assays (e.g., 0.1–100 µM) across multiple cancer cell lines .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric parameters with activity .

Basic: What analytical techniques characterize physicochemical properties?

Answer:

  • HPLC : Purity assessment (≥95%) with C18 columns and acetonitrile/water gradients .
  • DSC/TGA : Determine melting point (~215–220°C) and thermal stability .
  • Solubility Assays : Measure in PBS (pH 7.4) and DMSO; logP values calculated via shake-flask method (~3.2) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Knockdown/Overexpression : Use siRNA or CRISPR to modulate target expression and monitor activity changes .
  • Competitive Inhibition : Co-treat with known inhibitors (e.g., celecoxib for COX-2) to assess pathway specificity .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.